molecular formula C11H15N3 B13960269 2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine

2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine

Cat. No.: B13960269
M. Wt: 189.26 g/mol
InChI Key: DPMIMDPCWORIMS-UHFFFAOYSA-N
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Description

Benzimidazole, 1-[2-(ethylamino)ethyl]-: is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound benzimidazole, 1-[2-(ethylamino)ethyl]-, the synthesis can be achieved through the following steps:

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of catalysts, such as ZnO nanoparticles, and techniques like microwave irradiation can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethylamine, various aldehydes or carboxylic acids.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, each with unique pharmacological properties .

Scientific Research Applications

Benzimidazole, 1-[2-(ethylamino)ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 1-[2-(ethylamino)ethyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-ethylethanamine

InChI

InChI=1S/C11H15N3/c1-2-12-7-8-14-9-13-10-5-3-4-6-11(10)14/h3-6,9,12H,2,7-8H2,1H3

InChI Key

DPMIMDPCWORIMS-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C=NC2=CC=CC=C21

Origin of Product

United States

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